molecular formula C23H23FN2O4S B4042396 2-{[2-(4-fluorophenoxy)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 618079-99-5

2-{[2-(4-fluorophenoxy)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4042396
CAS No.: 618079-99-5
M. Wt: 442.5 g/mol
InChI Key: FEYJMVOVKJGYEV-UHFFFAOYSA-N
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Description

Key substituents include:

  • Amino side chain: A 2-(4-fluorophenoxy)propanoyl group, which introduces a fluorinated aromatic moiety. The fluorine atom enhances electronegativity and may improve metabolic stability or binding affinity through halogen bonding .
  • Carboxamide side chain: An N-(2-furylmethyl) group, incorporating a furan ring. The oxygen atom in the furan could participate in hydrogen bonding or dipole interactions, influencing solubility or target recognition .

Properties

IUPAC Name

2-[2-(4-fluorophenoxy)propanoylamino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-14(30-16-10-8-15(24)9-11-16)21(27)26-23-20(18-6-2-3-7-19(18)31-23)22(28)25-13-17-5-4-12-29-17/h4-5,8-12,14H,2-3,6-7,13H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYJMVOVKJGYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NCC3=CC=CO3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618079-99-5
Record name 2-{[2-(4-FLUOROPHENOXY)PROPANOYL]AMINO}-N-(2-FURYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-{[2-(4-fluorophenoxy)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of benzothiophene that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A benzothiophene core.
  • A propanoyl moiety linked to a 4-fluorophenoxy group.
  • An amino group and a furylmethyl substituent.

The molecular formula is C_{23}H_{23FN_2O_4S with a molecular weight of approximately 442.57 g/mol.

Research indicates that compounds similar to this one often exhibit their biological activity through interactions with cellular targets such as:

  • Microtubule polymerization , acting through the colchicine site on tubulin, which is crucial for cell division and proliferation.
  • Inhibition of specific enzymes involved in cancer cell metabolism.

Anticancer Properties

A significant focus has been on the anticancer potential of benzothiophene derivatives. For instance, studies have shown that related compounds can inhibit tubulin polymerization effectively. The structure-activity relationship analysis indicates that modifications at specific positions on the benzothiophene ring can enhance antiproliferative activity:

CompoundIC50 (nM)Cancer Cell Line
3a0.78L1210 (Leukemia)
3c2.6HeLa (Cervix)
3e12FM3A (Mammary)

These values suggest that certain substitutions lead to increased potency compared to standard chemotherapeutics like combretastatin A-4 .

Other Biological Activities

In addition to anticancer effects, other studies have explored:

  • Antimicrobial properties , where certain derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory effects , potentially mediated through modulation of cytokine production.

Case Studies

  • In Vivo Studies : One study demonstrated that compound 3c significantly inhibited tumor growth in a nude mouse model bearing human osteosarcoma xenografts when administered at 50 mg/kg .
  • Mechanistic Studies : Further research identified that the presence of the amino group at the C-5 position enhances binding affinity to tubulin, thus providing a rationale for its potent antiproliferative activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name R1 (Amino Substituent) R2 (Carboxamide Substituent) Notable Properties/Activities References
Target Compound 2-(4-fluorophenoxy)propanoyl N-(2-furylmethyl) Fluorine enhances lipophilicity; furan may improve solubility. No explicit activity data. -
2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-... () (E)-3-(4-tert-butylphenyl)propenoyl N-(1,1-dioxidotetrahydro-3-thienyl) Sulfone group increases polarity; tert-butyl enhances steric bulk. Activity uncharacterized.
2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-... () 2,6-dimethylphenoxy acetyl N-(1,1-dioxidotetrahydro-3-thienyl) Methyl groups may enhance metabolic stability; sulfone improves solubility.
N-Phenyl-2-{[(2-pyrimidinylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-... () (2-pyrimidinylsulfanyl)acetyl N-phenyl Pyrimidine and sulfur atoms could enable π-stacking or redox activity. Activity uncharacterized.
N-(2-Furylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-... () 3,4,5-trimethoxybenzoyl N-(2-furylmethyl) Trimethoxybenzoyl may enhance DNA intercalation; shared furylmethyl group with target.
2-{[(4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-... (Compound I, ) (E)-4-methoxyphenylmethylene N-(3-methylphenyl) Exhibits antibacterial and antifungal activities. Methoxy group contributes to electron density.

Structural and Electronic Differences

  • Fluorine vs. Methoxy/tert-Butyl: The 4-fluorophenoxy group in the target compound offers a balance of electronegativity and lipophilicity, contrasting with the electron-donating methoxy () or bulky tert-butyl () groups in analogs. Fluorine’s small size may reduce steric hindrance compared to tert-butyl .
  • Furylmethyl vs.

Implications for Bioactivity

  • Antimicrobial Potential: Compounds with methoxyphenyl or methylphenoxy groups () show antifungal/antibacterial activity, suggesting the target’s fluorophenoxy and furylmethyl groups could be optimized for similar applications .
  • Hydrogen Bonding : The carboxamide and furan oxygen in the target may form hydrogen bonds critical for target engagement, as discussed in hydrogen-bonding analyses ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-fluorophenoxy)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-fluorophenoxy)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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